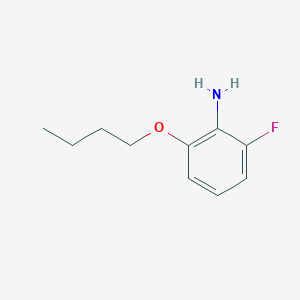![molecular formula C20H20FN3O2 B13481905 Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperazine with 4-fluorobenzyl cyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Benzyl 4-[cyano(4-chlorophenyl)methyl]piperazine-1-carboxylate
- Benzyl 4-[cyano(4-methylphenyl)methyl]piperazine-1-carboxylate
- Benzyl 4-[cyano(4-nitrophenyl)methyl]piperazine-1-carboxylate
Uniqueness: Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C20H20FN3O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
benzyl 4-[cyano-(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H20FN3O2/c21-18-8-6-17(7-9-18)19(14-22)23-10-12-24(13-11-23)20(25)26-15-16-4-2-1-3-5-16/h1-9,19H,10-13,15H2 |
Clé InChI |
VVINDXBEWZWGLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(C#N)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


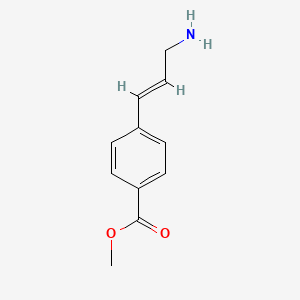


![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
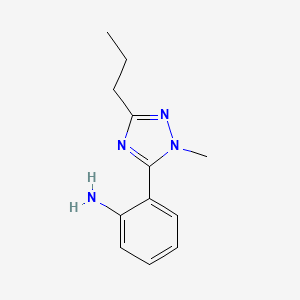
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
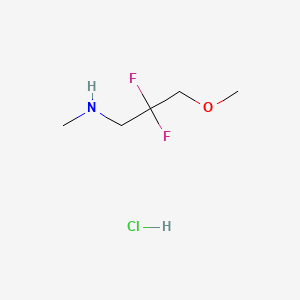

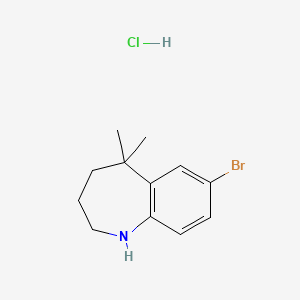
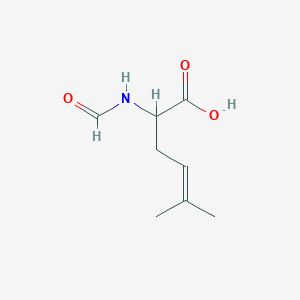
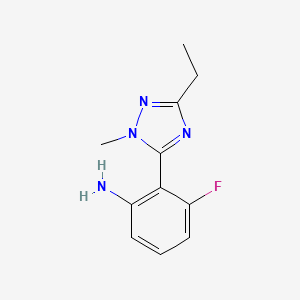
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
